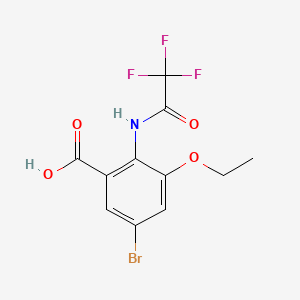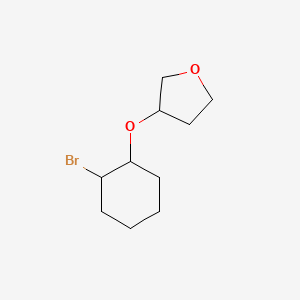
5-Bromo-3-ethoxy-2-(2,2,2-trifluoroacetamido)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-ethoxy-2-(2,2,2-trifluoroacetamido)benzoic acid is a complex organic compound with the molecular formula C11H9BrF3NO4. This compound is characterized by the presence of a bromine atom, an ethoxy group, and a trifluoroacetamido group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-ethoxy-2-(2,2,2-trifluoroacetamido)benzoic acid typically involves multiple steps:
Ethoxylation: The addition of an ethoxy group to the aromatic ring.
Trifluoroacetamidation: The incorporation of a trifluoroacetamido group.
Each step requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Ethoxylation often involves the use of ethyl alcohol and a strong acid catalyst. Trifluoroacetamidation typically requires trifluoroacetic anhydride and a base.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-ethoxy-2-(2,2,2-trifluoroacetamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
5-Bromo-3-ethoxy-2-(2,2,2-trifluoroacetamido)benzoic acid is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-ethoxy-2-(2,2,2-trifluoroacetamido)benzoic acid involves its interaction with specific molecular targets. The trifluoroacetamido group can form strong hydrogen bonds with biological molecules, influencing their activity. The bromine atom and ethoxy group can also participate in various chemical interactions, affecting the compound’s overall behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-fluorobenzoic acid: Similar in structure but lacks the ethoxy and trifluoroacetamido groups.
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid: Contains two trifluoroethoxy groups instead of one ethoxy and one trifluoroacetamido group.
5-Bromo-3-ethoxy-2-fluorophenylboronic acid: Similar but contains a boronic acid group instead of a benzoic acid core.
Uniqueness
5-Bromo-3-ethoxy-2-(2,2,2-trifluoroacetamido)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C11H9BrF3NO4 |
|---|---|
Poids moléculaire |
356.09 g/mol |
Nom IUPAC |
5-bromo-3-ethoxy-2-[(2,2,2-trifluoroacetyl)amino]benzoic acid |
InChI |
InChI=1S/C11H9BrF3NO4/c1-2-20-7-4-5(12)3-6(9(17)18)8(7)16-10(19)11(13,14)15/h3-4H,2H2,1H3,(H,16,19)(H,17,18) |
Clé InChI |
BOSSWKLBFVTBRQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=CC(=C1NC(=O)C(F)(F)F)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,5-dichloro-1,3-bis[2,6-di(pentan-3-yl)phenyl]-2H-imidazol-2-ide;dichloropalladium;pyridine](/img/structure/B15304155.png)






![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-1,2,4-triazol-3-yl)propanoic acid](/img/structure/B15304192.png)


![8-(3-Methylpyridin-4-yl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B15304206.png)
![1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanamine hydrochloride](/img/structure/B15304207.png)

